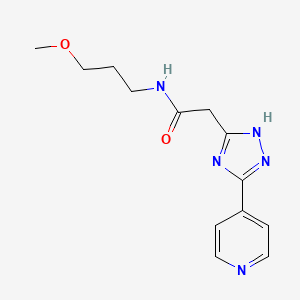
N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxypropyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide is a useful research compound. Its molecular formula is C13H17N5O2 and its molecular weight is 275.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Modification and Anticancer Effects
Compounds related to the specified chemical structure, such as N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, have been modified to explore their anticancer effects. These modifications aim to retain antiproliferative activity while reducing toxicity. For example, alkylurea derivatives have shown potent inhibitory activities against PI3Ks and mTOR, with lower acute oral toxicity and efficacious inhibition of tumor growth in mice models, suggesting their potential as anticancer agents with enhanced safety profiles (Xiao-meng Wang et al., 2015).
Molecular Docking and Enzyme Inhibitory Activities
Another area of research involves the synthesis and evaluation of compounds for their enzyme inhibitory activities. For instance, N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives have been synthesized and assessed for their inhibition potential against enzymes such as bovine carbonic anhydrase and acetylcholinesterase, with some compounds demonstrating good activity. Molecular docking studies assist in understanding the binding modes of these compounds, contributing to the development of targeted enzyme inhibitors (N. Virk et al., 2018).
Synthesis and Evaluation as PET Ligands
Compounds within this structural family have also been synthesized and evaluated as PET (Positron Emission Tomography) imaging agents for receptors such as CRF1. The synthesis involves multiple steps, and the evaluation in baboons indicates that such compounds can penetrate the BBB (Blood-Brain Barrier) and accumulate in the brain, although specific binding was not observed, possibly due to rapid metabolism or low receptor density. This research underscores the potential of these compounds in developing novel PET ligands for neuroimaging (J. Kumar et al., 2006).
Herbicide Development
In the agricultural sector, triazolopyrimidine sulfonanilide derivatives, related to the compound , have been explored as acetohydroxyacid synthase inhibitors for use as herbicides. These studies focus on optimizing herbicidal activity and environmental degradation rates, contributing to the development of safer and more effective agricultural chemicals (Chao-Nan Chen et al., 2009).
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-20-8-2-5-15-12(19)9-11-16-13(18-17-11)10-3-6-14-7-4-10/h3-4,6-7H,2,5,8-9H2,1H3,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUUKFOHDYUJHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC1=NC(=NN1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2877706.png)
![ethyl (2E)-2-cyano-3-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}prop-2-enoate](/img/structure/B2877707.png)

![(Z)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide](/img/structure/B2877710.png)
![3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2877711.png)
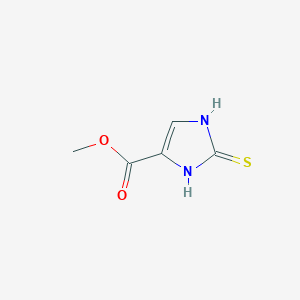
![(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2877714.png)
![2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2877715.png)
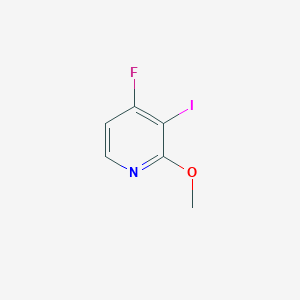
![2-methyl-4-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2877721.png)
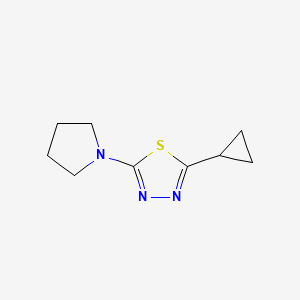
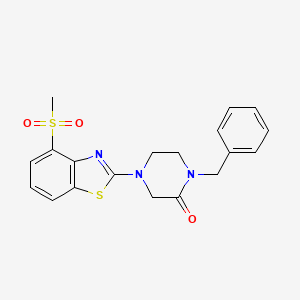
![8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2877727.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine](/img/structure/B2877729.png)
